Ph-PEG3

endocrine disruption screening reproductive toxicology Xenopus oocyte assay

Triethylene glycol monophenyl ether (TGPhE, CAS 7204-16-2) is a phenyl-substituted glycol ether of the formula C₁₂H₁₈O₄ with a molecular weight of 226.27 g/mol. It functions as a high-boiling organic solvent and coalescing agent in industrial applications, including aqueous polymeric dispersions, electrical conductor coatings, and specialty cleaning formulations.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 7204-16-2
Cat. No. B1294694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePh-PEG3
CAS7204-16-2
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCCOCCO
InChIInChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2
InChIKeyIDHKBOHEOJFNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Triethylene Glycol Monophenyl Ether (CAS 7204-16-2) Procurement Guide: Comparative Properties and Industrial Applications


Triethylene glycol monophenyl ether (TGPhE, CAS 7204-16-2) is a phenyl-substituted glycol ether of the formula C₁₂H₁₈O₄ with a molecular weight of 226.27 g/mol . It functions as a high-boiling organic solvent and coalescing agent in industrial applications, including aqueous polymeric dispersions, electrical conductor coatings, and specialty cleaning formulations [1]. The compound's structure combines a three-unit ethylene oxide chain with a terminal phenyl group, providing balanced hydrophilic-lipophilic characteristics that distinguish it from shorter-chain glycol ethers and alkyl-substituted analogs [2].

Why Triethylene Glycol Monophenyl Ether Cannot Be Directly Substituted with Other Glycol Ethers in Performance-Critical Applications


Substitution among glycol ethers is not functionally neutral because the number of ethylene oxide (EO) units and the terminal group chemistry (phenyl vs. alkyl) jointly determine evaporation rate, polymer compatibility, and toxicological profile [1]. Triethylene glycol monophenyl ether (3 EO units, phenyl terminal) exhibits slower evaporation and higher boiling point than ethylene glycol monophenyl ether (1 EO unit) and diethylene glycol monophenyl ether (2 EO units), directly impacting film formation time, open time in coatings, and residual solvent retention [2]. Furthermore, the phenyl ether subclass exhibits a distinct metabolic and toxicological pathway compared to methyl- and ethyl-substituted ethylene glycol ethers—the latter are known to cause bone marrow depression, testicular atrophy, and developmental toxicity, whereas phenyl ethers do not produce these alkoxyacetic acid-mediated effects [3]. Replacing TGPhE with a shorter-chain analog or an alkyl-substituted glycol ether without reformulation validation may compromise coating hardness development, VOC compliance under the EU 250°C boiling point definition, or worker safety profiles.

Quantitative Differentiation Evidence for Triethylene Glycol Monophenyl Ether: Head-to-Head Performance and Safety Comparisons


Relative Potency in Endocrine Activity Screening: EGPhE Demonstrates Highest Inhibitory Activity Among Substituted Glycol Ethers

In a 24-hour in vitro Xenopus oocyte maturation (germinal vesicle breakdown, GVBD) assay, ethylene glycol monophenyl ether (EGPhE) demonstrated the highest potency among a series of 11 substituted glycol ethers in inhibiting progesterone- and androstenedione-induced GVBD [1]. The relative potency ranking for progesterone-induced GVBD inhibition was: EGPhE > PGPhE (propylene glycol monophenyl ether) > EGME (ethylene glycol monomethyl ether) >> EGEE (ethylene glycol monoethyl ether) ≥ EGBeE (ethylene glycol monobenzyl ether) > EGPE (ethylene glycol monopropyl ether) >> EGBE (ethylene glycol monobutyl ether) > EGHE (ethylene glycol monohexyl ether) > EGDPhE (ethylene glycol diphenyl ether) >> DGME (diethylene glycol monomethyl ether) ≥ TGME (triethylene glycol monomethyl ether) [1]. Although the tested compound is EGPhE (1 EO unit) rather than TGPhE (3 EO units), the phenyl terminal group is the dominant structural determinant of this biological activity. This demonstrates that the phenyl glycol ether subclass, including TGPhE, exhibits a distinct and potentially more potent endocrine activity profile compared to alkyl-substituted glycol ethers, which has direct implications for hazard assessment and regulatory compliance in procurement decisions [1].

endocrine disruption screening reproductive toxicology Xenopus oocyte assay

Toxicological Differentiation: Phenyl Glycol Ethers Lack Methyl/Ethyl Ether-Specific Organ Toxicity Pathways

According to the ECETOC comprehensive toxicology review, the systemic toxicity of ethylene-based glycol ethers is mediated by metabolism to the corresponding alkoxyacetic acids [1]. Methyl- and ethyl-substituted ethylene glycol ethers (e.g., EGME, EGEE) can cause bone marrow depression, testicular atrophy, developmental toxicity, and immunotoxicity in animal models [1]. In contrast, longer-chain ethylene glycol ethers, including butyl ether, propyl ether, isopropyl ether, and phenyl ether, do not cause any of these specific organotoxic effects [1]. The toxicity commonly associated with the longer-chain homologues involves red blood cell hemolysis (anemia), to which humans are resistant [1]. This class-level toxicological differentiation directly informs hazard communication, exposure limit setting, and regulatory compliance requirements when comparing phenyl-substituted glycol ethers like TGPhE against methyl- or ethyl-substituted alternatives [1].

toxicology occupational safety regulatory compliance glycol ether hazard classification

Comparative Evaporation and Boiling Point Profile: TGPhE Provides Extended Open Time Relative to Shorter-Chain Phenyl Ethers

Triethylene glycol monophenyl ether exhibits a significantly higher boiling point compared to ethylene glycol monophenyl ether (EPH) and diethylene glycol monophenyl ether due to its extended ethoxylate chain [1]. TGPhE has a reported boiling point of 351.9°C at 760 mmHg [2], whereas EPH (1 EO unit) typically boils in the range of 244-247°C at 760 mmHg. This >100°C differential translates to substantially slower evaporation from aqueous coating formulations, directly extending open time and improving film coalescence at ambient temperatures [3]. The EU and China define VOC as organic compounds with a boiling point below 250°C; TGPhE's boiling point of 351.9°C places it well above this regulatory threshold, whereas EPH's boiling point of 244-247°C situates it in a borderline or non-compliant range depending on the specific regulatory framework [3]. This boiling point advantage makes TGPhE preferable for low-VOC or zero-VOC coating formulations where regulatory compliance and extended workability are critical requirements.

coalescing agent film formation VOC compliance open time

Proprietary Use in Electrical Conductor Coatings: TGPhE Demonstrated Compatibility with Polyvinyl Formal Resin Systems

United States Patent US4150190 specifically claims a method of coating electrical conductors using polyvinyl formal dissolved in a solvent system comprising triethylene glycol monophenyl ether as a primary solvent component [1]. The patent explicitly identifies the monophenyl ethers of ethylene glycol, diethylene glycol, triethylene glycol, tetraethylene glycol, and propylene glycol as suitable solvents for this application, with optional inclusion of aromatic hydrocarbon diluents [1]. This represents a validated, application-specific use case where TGPhE has been demonstrated to provide the necessary solvency, evaporation profile, and compatibility with polyvinyl formal resin systems to produce functional electrical insulation coatings [1]. Alternative glycol ethers lacking the phenyl group or with different EO chain lengths may not provide the same balance of polymer solvency and coating performance in this specific application.

electrical insulation wire enamel polyvinyl formal conductor coating

PEG-Linker Functionality: TGPhE (Ph-PEG3) Enables PROTAC Synthesis as a Defined-Length Spacer

Triethylene glycol monophenyl ether, designated Ph-PEG3 in pharmaceutical research contexts, functions as a polyethylene glycol (PEG)-based linker with a precisely defined three-unit ethoxylate chain terminated by a phenyl group [1]. This structure enables its use in the synthesis of PROTACs (proteolysis-targeting chimeras), where it serves as a spacer moiety connecting an E3 ubiquitin ligase ligand to a target protein-binding warhead [1]. The three-unit PEG chain provides a specific spatial separation (approximately 13-15 Å extended length), which differs from PEG2 (two units, shorter) and PEG4 (four units, longer) linkers and can be selected to optimize ternary complex formation and degradation efficiency . This application is specific to the research chemical and pharmaceutical intermediate market, distinguishing Ph-PEG3 from industrial-grade TGPhE used in coatings and cleaning applications, and procurement specifications (purity ≥95-98%, analytical certification) differ accordingly .

PROTAC targeted protein degradation PEG linker drug discovery

Optimal Application Scenarios for Triethylene Glycol Monophenyl Ether Based on Comparative Evidence


Low-VOC Aqueous Architectural and Industrial Coatings Requiring Extended Open Time

In aqueous latex paint formulations where compliance with EU Directive 2004/42/EC (VOC boiling point <250°C) is mandatory, triethylene glycol monophenyl ether's boiling point of 351.9°C unequivocally satisfies the non-VOC classification, whereas ethylene glycol monophenyl ether (244-247°C) falls within the regulated VOC range or requires careful formulation adjustments to meet limits [1]. The higher boiling point also provides slower evaporation, extending the wet-edge open time for brush and roller applications and improving film coalescence at lower ambient temperatures [1].

Electrical Conductor Insulation Using Polyvinyl Formal Resin Systems

US Patent US4150190 validates triethylene glycol monophenyl ether as an effective solvent for polyvinyl formal-based wire enamels and conductor coatings [2]. This application leverages the compound's specific solvency for polyvinyl acetal resins and its evaporation profile, which allows proper film formation during wire drawing and curing processes [2]. The patent's explicit inclusion of TGPhE provides a defensible technical justification for its selection over unvalidated alternative solvents in this niche industrial application [2].

PROTAC Linker Chemistry Requiring Precise 3-Unit PEG Spacer Length

For targeted protein degradation research, Ph-PEG3 (TGPhE) serves as a PEG-based linker with exactly three ethylene oxide repeating units, providing a defined spatial separation of approximately 13-15 Å between the E3 ligase ligand and the target protein warhead [3]. This specific spacer length is non-substitutable with Ph-PEG2 (shorter) or Ph-PEG4 (longer) linkers without altering ternary complex formation geometry and potentially compromising degradation efficiency [3]. Procurement for this application requires research-grade purity (≥95-98%) and analytical certification [3].

Formulations Requiring Avoidance of Methyl/Ethyl Glycol Ether Reproductive Toxicity Concerns

In industrial cleaning, coating, or ink formulations where worker exposure risk assessment drives solvent selection, phenyl glycol ethers like TGPhE are preferable to methyl- or ethyl-substituted ethylene glycol ethers because they do not cause the bone marrow depression, testicular atrophy, or developmental toxicity associated with EGME and EGEE [4]. This class-level toxicological differentiation, documented in the ECETOC comprehensive review, supports hazard communication and exposure control strategies that favor phenyl ethers in applications with potential dermal or inhalation exposure [4].

Technical Documentation Hub

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